molecular formula C7H12N2 B1591152 1H-Imidazole, 2-methyl-1-(1-methylethyl)- CAS No. 84606-45-1

1H-Imidazole, 2-methyl-1-(1-methylethyl)-

Cat. No. B1591152
CAS RN: 84606-45-1
M. Wt: 124.18 g/mol
InChI Key: GDRRCHJTUJBMQA-UHFFFAOYSA-N
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Description

“1H-Imidazole, 2-methyl-1-(1-methylethyl)-” is an aromatic heterocyclic organic compound. It has a molecular formula of C4H6N2 and a molecular weight of 82.1038 . It is also known by other names such as 2-Methylimidazole, 2-Methyl-1H-imidazole, 2-Methyl glyoxaline, and 2MZ .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 2-methyl-1-(1-methylethyl)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1H-Imidazole, 2-methyl-1-(1-methylethyl)-” has a molecular weight of 82.1038 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis for Nonacidic Antiinflammatory Agents : A one-pot synthesis method for a derivative of 1H-Imidazole, specifically 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, is described. This compound is noted for its nonacidic antiinflammatory and analgesic properties, and has been used in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

  • Applications in Chemistry of Azoimidazoles : Research into azoimidazoles, which include derivatives of 1H-imidazole, has led to the synthesis of new ligands and complexes. These have applications in electrochemical studies and X-ray crystal structures, highlighting their diverse chemical utility (Misra et al., 1998).

Applications in Material Science and Electronics

  • Hydrogen-Bonding Networks for Fabrication of Dynamic Junctions : 1H-Imidazole's ability to form hydrogen-bonding networks is significant in various applications, ranging from corrosion inhibition to fire retardants and photography. This property was observed during scanning tunneling microscopy-break junction experiments, indicating its potential in the fabrication of dynamic junctions based on supramolecular interactions (Wu et al., 2019).

Biochemical and Pharmaceutical Research

  • Antifungal and Antibacterial Properties : Imidazole derivatives have been synthesized and found to be active against various fungi, yeast, and Gram-positive bacteria, indicating their potential as antimycotic agents. Some derivatives have shown promising in vivo activity against Candida albicans (Heeres & Van Cutsem, 1981).

Industrial and Environmental Applications

  • Corrosion Inhibition : A novel imidazole derivative was investigated as a corrosion inhibitor for carbon steel in an acidic environment. The study demonstrated that the imidazole derivative efficiently inhibited corrosion, indicating its potential application in industrial settings (Zhang et al., 2015).

properties

IUPAC Name

2-methyl-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)9-5-4-8-7(9)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRRCHJTUJBMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562849
Record name 2-Methyl-1-(propan-2-yl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 2-methyl-1-(1-methylethyl)-

CAS RN

84606-45-1
Record name 2-Methyl-1-(1-methylethyl)-1H-imidazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-methyl-1-(1-methylethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084606451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-1-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-ml three-necked flask equipped with a thermometer, condenser, magnetic stirrer, and nitrogen inlet was charged with 1-isopropyl-2-methylimidazoline (50 g, 0.4 mole) and nickel-copper-chromium catalyst (5.0 g) as described in U.S. Pat. No. 3,152,998. The reaction was carried out at 200° C. with stirring and under a nitrogen atmosphere for about 5 hours. GLC analysis showed that more than 99% of the starting imidazoline had been converted to give the corresponding imidazole with 98.5% selectivity. The product was fractionally distilled under reduced pressure (80° C. at 1.2 mm Hg) to give a clear, colorless liquid in about 98% yield.
Name
1-isopropyl-2-methylimidazoline
Quantity
50 g
Type
reactant
Reaction Step One
Name
nickel-copper-chromium
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was followed except that 50.0 g of 1-isopropyl-2-methylimidazoline and about 5 g of Raney Nickel-chromium catalyst was charged. GLC analysis showed that 98% yield of 1-isopropyl-2-methylimidazole was obtained with >99% conversion of imidazoline.
Name
1-isopropyl-2-methylimidazoline
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

The procedure of Example 1 was followed except that 26.2 g of 1-isopropyl-2-methylimidazoline and 3.0 g of a cobalt hydrogenation catalyst was charged. GLC analysis show that a 14% yield of 1-isopropyl-2-methylimidazole was obtained with 19% conversion of imidazoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-isopropyl-2-methylimidazoline
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedure of Example 1 was followed except that 33.1 g (0.32 mol) of N-isopropylethylenediamine, 19.4 g (0.32 mole) of acetic acid and 5.9 g of Harshaw Ni-2715 catalyst were used. About 37.6 g of crude product was recovered. GLC analysis showed that the crude product contained 98% of 1-isopropyl-2-methylimidazole.
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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